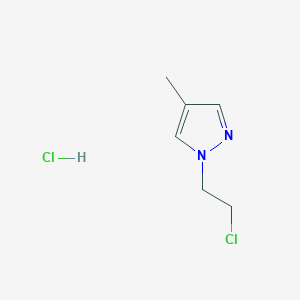1-(2-Chloroethyl)-4-methyl-1H-pyrazole hydrochloride
CAS No.: 1820686-16-5
Cat. No.: VC2890419
Molecular Formula: C6H10Cl2N2
Molecular Weight: 181.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1820686-16-5 |
|---|---|
| Molecular Formula | C6H10Cl2N2 |
| Molecular Weight | 181.06 g/mol |
| IUPAC Name | 1-(2-chloroethyl)-4-methylpyrazole;hydrochloride |
| Standard InChI | InChI=1S/C6H9ClN2.ClH/c1-6-4-8-9(5-6)3-2-7;/h4-5H,2-3H2,1H3;1H |
| Standard InChI Key | BOPXRSYRLMHCSI-UHFFFAOYSA-N |
| SMILES | CC1=CN(N=C1)CCCl.Cl |
| Canonical SMILES | CC1=CN(N=C1)CCCl.Cl |
Introduction
Chemical and Physical Properties
Fundamental Properties
The compound possesses several key physical and chemical properties that define its behavior and potential applications. The table below summarizes these properties:
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₆H₁₀Cl₂N₂ | Computed by PubChem 2.1 |
| Molecular Weight | 181.06 g/mol | Computed by PubChem 2.1 |
| Exact Mass | 180.0221037 Da | Computed by PubChem 2.1 |
| Monoisotopic Mass | 180.0221037 Da | Computed by PubChem 2.1 |
| Topological Polar Surface Area | 17.8 Ų | Computed by Cactvs 3.4.6.11 |
| Heavy Atom Count | 10 | Computed by PubChem |
| Formal Charge | 0 | Computed by PubChem |
| Complexity | 87.1 | Computed by Cactvs 3.4.6.11 |
These fundamental properties provide essential information for researchers considering this compound for synthesis or application purposes .
Structural Features
The structure of 1-(2-Chloroethyl)-4-methyl-1H-pyrazole hydrochloride consists of a pyrazole ring with a methyl substituent at the 4-position and a 2-chloroethyl group at the N1 position, along with a hydrochloride salt form. This arrangement contributes to its specific chemical behavior and potential reactivity patterns .
The compound possesses the following structural characteristics:
-
Hydrogen Bond Donor Count: 1
-
Hydrogen Bond Acceptor Count: 1
-
Rotatable Bond Count: 2
Structural Identification Methods
Spectroscopic Identification
While specific spectroscopic data for 1-(2-Chloroethyl)-4-methyl-1H-pyrazole hydrochloride is limited in the available literature, pyrazole compounds typically exhibit characteristic patterns in various spectroscopic analyses. Based on related compounds, we can infer the following:
Nuclear Magnetic Resonance (NMR) Analysis
For pyrazole derivatives, ¹H NMR typically shows characteristic signals for the pyrazole ring protons between δ 7.0-8.0 ppm. The methyl group at the 4-position would likely appear as a singlet around δ 2.4-2.6 ppm, while the 2-chloroethyl group would show signals for the methylene protons around δ 3.5-4.5 ppm .
Infrared (IR) Spectroscopy
Pyrazole compounds typically show characteristic IR absorption bands for C=N stretching around 1600-1650 cm⁻¹ and C=C stretching around 1400-1500 cm⁻¹. The N-H stretching vibration from the hydrochloride salt form would likely appear around 3100-3300 cm⁻¹ .
Computational Descriptors
Several computational descriptors are available for this compound, facilitating its identification and characterization:
IUPAC Name
1-(2-chloroethyl)-4-methylpyrazole;hydrochloride
InChI
InChI=1S/C6H9ClN2.ClH/c1-6-4-8-9(5-6)3-2-7;/h4-5H,2-3H2,1H3;1H
InChIKey
SMILES
These identifiers provide standardized ways to represent the compound's structure in chemical databases and literature.
Related Compounds and Structural Relationships
Parent Compound
The parent compound of 1-(2-Chloroethyl)-4-methyl-1H-pyrazole hydrochloride is 1-(2-chloroethyl)-4-methyl-1H-pyrazole (CID 53211389). The hydrochloride form represents the salt version of this parent compound .
Structural Isomers
A notable structural isomer is 4-(2-chloroethyl)-1-methyl-1H-pyrazole (CAS: 1093881-63-0), which features a different arrangement of the same substituents on the pyrazole ring. In this isomer, the methyl group is positioned at N1, while the 2-chloroethyl group is at the 4-position .
This structural difference likely results in distinct chemical properties and potential applications, highlighting the importance of exact structural characterization in pyrazole chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume